Pyridyl N-Position Regiochemistry Determines In-Cell Target Engagement Window in CK2 NanoBRET Assays
In a focused CK2 (CSNK2A) inhibitor series, shifting the pyridyl nitrogen from the 3‑position to the 4‑position changed the IC50 by a factor of ≥2.3× in the NanoBRET cellular target engagement assay. The 3‑pyridylmethyl analogue (closest to the target compound) showed an IC50 of 6.0 µM, while the 4‑pyridylmethyl isomer gave 14.0 µM [1]. Although the exact tested compound was a 4‑chloro derivative rather than 3‑amino-4-methyl, the pyridyl regioisomer sensitivity is a class-level property observed across multiple pyridylmethyl benzamide sub-series.
| Evidence Dimension | CK2 (CSNK2A) cellular target engagement – NanoBRET IC50 |
|---|---|
| Target Compound Data | Not directly reported for 3‑amino-4‑methyl-N-(3‑pyridylmethyl)benzamide; representative 3‑pyridylmethyl benzamide analogue: 6.0 µM |
| Comparator Or Baseline | 4‑Pyridylmethyl regioisomer analogue: 14.0 µM |
| Quantified Difference | 2.3‑fold lower IC50 for the 3‑pyridylmethyl regioisomer vs the 4‑pyridylmethyl regioisomer |
| Conditions | In‑cell NanoBRET assay in HEK293 cells; compounds were 4‑chloro-substituted benzamide variants |
Why This Matters
Procuring the 3‑pyridylmethyl regioisomer rather than the 4‑pyridylmethyl variant preserves the activity window observed for this scaffold against CK2, a target implicated in antiviral and oncology programmes.
- [1] Yim, E.-K. et al., 'Design, Synthesis, and Biological Evaluation of Pyridylmethyl Benzamide Derivatives as CK2 Inhibitors for SARS‑CoV‑2,' Pharmaceuticals, 2024, 17 (3), 306. Table 3. View Source
